4-Tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one
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Overview
Description
4-Tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic organic compound belonging to the quinoxaline family It is characterized by a tert-butyl group attached to the fourth carbon of the tetrahydroquinoxalin-2-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-tert-butylaniline with glyoxal in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and automated systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoxaline form.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Dihydroquinoxaline compounds.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
4-Tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Tert-butyl-1,2,3,4-tetrahydroquinolin-4-yl carbamate hydrochloride
- 2-Tert-butyl-1,4-benzoquinone
- Tert-butylhydroquinone
Uniqueness
4-Tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its specific tert-butyl substitution and tetrahydroquinoxalinone structure. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .
Properties
IUPAC Name |
4-tert-butyl-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-12(2,3)14-8-11(15)13-9-6-4-5-7-10(9)14/h4-7H,8H2,1-3H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDRHJVNYYZJHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(=O)NC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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